molecular formula C18H23NO5 B8461762 4-oxo-1-(tert-butoxycarbonyl)piperidine-2(S)-carboxylic acid benzyl ester

4-oxo-1-(tert-butoxycarbonyl)piperidine-2(S)-carboxylic acid benzyl ester

Cat. No.: B8461762
M. Wt: 333.4 g/mol
InChI Key: SBVWMQPRTSJJHX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-1-(tert-butoxycarbonyl)piperidine-2(S)-carboxylic acid benzyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1-(tert-butoxycarbonyl)piperidine-2(S)-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diester or a diketone.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of the tert-Butyl Group: The tert-butyl group is often added through an alkylation reaction using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1-(tert-butoxycarbonyl)piperidine-2(S)-carboxylic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-oxo-1-(tert-butoxycarbonyl)piperidine-2(S)-carboxylic acid benzyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-1-(tert-butoxycarbonyl)piperidine-2(S)-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-1,1,3,3-tetramethylguanidine: Similar in having a tert-butyl group but differs in its overall structure and reactivity.

    tert-Butylbenzene: Shares the tert-butyl group but lacks the piperidine ring and benzyl group.

Uniqueness

4-oxo-1-(tert-butoxycarbonyl)piperidine-2(S)-carboxylic acid benzyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

2-O-benzyl 1-O-tert-butyl (2S)-4-oxopiperidine-1,2-dicarboxylate

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-10-9-14(20)11-15(19)16(21)23-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3/t15-/m0/s1

InChI Key

SBVWMQPRTSJJHX-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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